1,7-dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione
CAS No.: 848742-00-7
Cat. No.: VC11865511
Molecular Formula: C23H30N6O2
Molecular Weight: 422.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 848742-00-7 |
|---|---|
| Molecular Formula | C23H30N6O2 |
| Molecular Weight | 422.5 g/mol |
| IUPAC Name | 1,7-dimethyl-9-phenyl-3-(2-piperidin-1-ylethyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
| Standard InChI | InChI=1S/C23H30N6O2/c1-17-15-28(18-9-5-3-6-10-18)22-24-20-19(29(22)16-17)21(30)27(23(31)25(20)2)14-13-26-11-7-4-8-12-26/h3,5-6,9-10,17H,4,7-8,11-16H2,1-2H3 |
| Standard InChI Key | AKEUOHZYTLAVGQ-UHFFFAOYSA-N |
| SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC=CC=C5 |
| Canonical SMILES | CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CCN4CCCCC4)C5=CC=CC=C5 |
Introduction
1,7-Dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione is a complex organic compound belonging to the class of pyrimidine derivatives. It features a pyrimido[1,2-g]purine core, which is significant in various biological activities. The compound's molecular formula is C23H30N6O2, and its molecular weight is approximately 422.5 g/mol .
Synthesis Methods
The synthesis of this compound can be achieved through several methods, which require careful control of reaction conditions to ensure high yields and purity. These methods typically involve multi-step reactions involving various organic intermediates and catalysts.
Biological Activity and Potential Applications
Preliminary studies suggest that 1,7-dimethyl-9-phenyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione may interact with biological targets such as enzymes and receptors involved in cellular signaling pathways. The presence of a piperidine group may enhance its affinity for certain neuroreceptors or enzymes.
| Potential Biological Targets | Possible Applications |
|---|---|
| Enzymes and Neuroreceptors | Medicinal Chemistry, Neurological Disorders |
| Cellular Signaling Pathways | Therapeutic Interventions |
Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| 3-Methylxanthine | Methylated purine derivative; stimulant properties |
| 8-Azaguanine | Antimetabolite; used in cancer therapy |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume